Cas no 86981-08-0 ((E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid)

(E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-3-nitrocinnamic acid
- (E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid
- (E)-3-(2-hydroxy-3-nitrophenyl)prop-2-enoic acid
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- Inchi: 1S/C9H7NO5/c11-8(12)5-4-6-2-1-3-7(9(6)13)10(14)15/h1-5,13H,(H,11,12)/b5-4+
- InChI Key: NBECSRZXAMQLLS-SNAWJCMRSA-N
- SMILES: OC1C(=CC=CC=1/C=C/C(=O)O)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 283
- XLogP3: 1.9
- Topological Polar Surface Area: 103
(E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016272-1g |
2-Hydroxy-3-nitrocinnamic acid |
86981-08-0 | 97% | 1g |
$1490.00 | 2023-08-31 | |
Alichem | A015016272-500mg |
2-Hydroxy-3-nitrocinnamic acid |
86981-08-0 | 97% | 500mg |
$855.75 | 2023-08-31 | |
Alichem | A015016272-250mg |
2-Hydroxy-3-nitrocinnamic acid |
86981-08-0 | 97% | 250mg |
$470.40 | 2023-08-31 |
(E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid Related Literature
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Additional information on (E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid
Chemical Profile of (E)-3-(3-Nitro-2-hydroxyphenyl)acrylic Acid (CAS No. 86981-08-0)
(E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid, identified by its CAS number 86981-08-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with both nitro and hydroxyl functional groups, exhibits unique chemical properties that make it valuable in various research applications, particularly in drug discovery and material science.
The structural motif of (E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid consists of an acrylic acid backbone substituted with a 3-nitro-2-hydroxyphenyl group. The presence of both electron-withdrawing and electron-donating groups in close proximity creates a highly reactive and versatile platform for further chemical modifications. This feature has been extensively explored in recent studies for the development of novel bioactive molecules.
In the realm of pharmaceutical research, (E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid has garnered attention for its potential as a precursor in the synthesis of pharmacophores targeting various biological pathways. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The nitro group, in particular, serves as a handle for reduction to an amine or diazotization reactions, enabling the introduction of diverse functional groups such as azides or alkynes for further cross-coupling reactions.
Recent advancements in green chemistry have also highlighted the utility of (E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid in sustainable synthetic protocols. Researchers have demonstrated its role in catalytic processes that minimize waste and energy consumption, aligning with the growing emphasis on environmentally friendly methodologies in chemical synthesis. These innovations not only enhance the efficiency of drug development but also contribute to reducing the ecological footprint of industrial chemical processes.
The compound's reactivity also makes it a valuable intermediate in polymer chemistry. The acrylic acid moiety allows for polymerization via radical or cationic routes, leading to materials with tailored properties such as biodegradability or enhanced mechanical strength. Such polymers are increasingly relevant in medical applications, including wound dressings and drug delivery systems, where controlled degradation rates are critical.
Moreover, the hydroxyl group in (E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid provides an additional site for functionalization, enabling the attachment of various biomolecules through hydrogen bonding or covalent linkages. This has been exploited in the design of biosensors and diagnostic tools, where precise molecular interactions are essential for accurate detection.
In summary, (E)-3-(3-Nitro-2-hydroxyphenyl)acrylic acid (CAS No. 86981-08-0) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and green chemistry. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry, driving innovation in drug development and sustainable manufacturing practices.
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